Fmoc-hydroxy-tic-oh
CAS No.: 178432-49-0
Cat. No.: VC21542815
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 178432-49-0 |
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Molecular Formula | C25H21NO5 |
Molecular Weight | 415.4 g/mol |
IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Standard InChI Key | ZBLZSUJEVZOPJV-QHCPKHFHSA-N |
Isomeric SMILES | C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES | C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES | C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Chemical Identity and Structural Properties
Fmoc-hydroxy-tic-oh is a modified amino acid derivative containing a tetrahydroisoquinoline core structure with a hydroxyl group at the 7-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The compound exists in two enantiomeric forms: the S-isomer (Fmoc-7-hydroxy-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and the R-isomer (Fmoc-hydroxy-D-tic-oh) .
The S-isomer, which is more commonly used in peptide synthesis, has the following properties:
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Molecular Formula: C₂₅H₂₁NO₅
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Molecular Weight: 415.4 g/mol
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CAS Registry Number: 178432-49-0
The molecular structure features a bicyclic tetrahydroisoquinoline core with a carboxylic acid group at the 3-position, a hydroxyl group at the 7-position, and an Fmoc protecting group at the 2-position nitrogen. This unique structure enables Fmoc-hydroxy-tic-oh to serve as a constrained amino acid analog in peptide synthesis, providing rigidity to peptide backbones when incorporated.
Common Synonyms and Terminology
Several synonyms are used in scientific literature to refer to this compound:
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Fmoc-L-7-hydroxy-Tic
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Fmoc-Tic(7-OH)-OH
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(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
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FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
The abbreviated form "HOTic" is frequently used in peptide chemistry literature when referring to the core structure after incorporation into a peptide sequence .
Applications in Peptide Synthesis
Conformational Constraints in Peptide Design
One of the most significant applications of Fmoc-hydroxy-tic-oh is its use to introduce conformational constraints in peptide structures. When incorporated into peptides in place of tyrosine (Tyr), HOTic imposes structural rigidity due to its bicyclic nature . This rigidity can be exploited to:
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Enhance binding specificity to target receptors
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Improve metabolic stability of peptides
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Probe the bioactive conformation of peptides
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Develop structure-activity relationships for peptide-based drugs
Research has demonstrated that replacing Tyr with HOTic in peptide sequences can significantly alter the three-dimensional structure of the resulting peptides, which has important implications for their biological activity and receptor selectivity .
Coupling Challenges and Solutions
A notable characteristic of Fmoc-hydroxy-tic-oh is the coupling difficulties encountered during peptide synthesis. These challenges were documented during the Fmoc synthesis of an analog of a human epidermal growth factor (hEGF) B-loop fragment .
Specific coupling difficulties include:
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Increased time necessary for coupling reactions following HOTic incorporation
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Slower deprotection kinetics of residues preceding HOTic
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Incomplete coupling even with extended reaction times
These difficulties are attributed to the conformational changes induced by HOTic, which can cause "occlusion of N-terminal amino groups" in the growing peptide chain, reducing their accessibility for subsequent coupling reactions .
Researchers have employed various strategies to overcome these challenges:
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Use of different active ester-forming reagents (HOBt and BOP)
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Extended coupling times
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Symmetrical anhydride formation
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Specialized coupling reagents for sterically hindered amino acids
Even with these approaches, obtaining complete coupling can remain challenging, necessitating careful optimization of synthesis protocols when incorporating Fmoc-hydroxy-tic-oh into peptide sequences .
Role in Opioid Peptide Research
Receptor Binding Studies
Fmoc-hydroxy-tic-oh and the resulting HOTic-containing peptides have been extensively studied in opioid receptor research. The tetrahydroisoquinoline core structure is a key pharmacophore in many opioid receptor ligands, and the 7-hydroxy substitution provides additional hydrogen bonding capabilities that can enhance receptor interactions.
Studies have compared the binding affinities of various Tic-containing peptides for opioid receptors. For instance, H-Tyr-Tic-OH has been reported to have a δ opioid receptor binding affinity (Ki δ) of 242 ± 28 nM . While this affinity is modest, structural modifications and the incorporation of HOTic into larger peptide sequences can significantly improve binding properties.
Structure-Activity Relationships
Research has revealed important structure-activity relationships for HOTic-containing peptides, particularly in comparison with other modified peptides. The following table summarizes comparative binding data for various Tic-containing peptides to different opioid receptor subtypes:
Compound | δ Receptor Ki (nM) | μ Receptor Ki (nM) | κ Receptor Ki (nM) | Selectivity (μ/δ; κ/δ) |
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H-Tyr-Tic-OH | 242 ± 28 | > 1000 | > 10000 | - |
H-Dmt-Tic-OH | 6.55 ± 0.27 | inactive | - | - |
H-Bcp-Tic-OH | 0.646 ± 0.088 | - | - | 375-fold vs H-Tyr-Tic-OH |
H-Dbcp-Tic-OH | 0.825 ± 0.107 | 615 ± 31 | 2750 ± 70 | 1/745; 1/3330 |
Data compiled from referenced studies
Advanced Applications in Pharmaceutical Research
Development of Labeled Receptor Ligands
Fmoc-hydroxy-tic-oh has been utilized in the development of fluorescently labeled opioid receptor ligands. For example, researchers have developed a solid-phase synthetic strategy to prepare fluorescent and lanthanide-labeled derivatives of the δ-opioid receptor ligand H-Dmt-Tic-Lys(R)-OH .
These labeled compounds serve as valuable tools for:
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Structure-function studies of opioid receptors
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Receptor localization in tissues and cells
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Non-invasive molecular imaging applications
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High-contrast live imaging ex vivo or in vivo
Synthetic Methodologies for HOTic-Containing Peptides
Solid-Phase Peptide Synthesis Strategies
The incorporation of Fmoc-hydroxy-tic-oh into peptides typically employs solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy. A general synthetic approach involves:
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Loading of Fmoc-Lys(Mtt)-OH or another suitable amino acid onto Wang resin
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Fmoc deprotection using piperidine in DMF
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Coupling of Fmoc-Tic-OH using standard SPPS protocols
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Subsequent incorporation of other amino acids, including Boc-Dmt-OH for N-terminal protection
Notably, coupling to the sterically hindered Tic residue can be challenging and often requires specialized coupling reagents such as HBTU, HOCt, or DIC combined with extended reaction times .
Critical Considerations in HOTic Peptide Synthesis
Several critical factors must be considered when incorporating Fmoc-hydroxy-tic-oh into peptides:
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N-terminal protection strategy: Using Boc protection instead of Fmoc for the N-terminal amino acid can prevent premature Fmoc deprotection and cyclative elimination (dioxopiperazine formation) .
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Coupling efficiency monitoring: Due to difficult couplings, techniques such as conductivity measurements or colorimetric tests are essential to confirm complete coupling.
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Extended coupling times: The steric hindrance of HOTic often necessitates longer coupling times than standard amino acids.
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Special coupling reagents: HOCt, HATU, or COMU may provide better results than traditional reagents like HBTU or PyBOP for difficult couplings involving HOTic.
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